

# 7-Methoxyindole: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Methoxyindole

Cat. No.: B1360046

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Introduction: **7-Methoxyindole** is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and drug discovery, with applications ranging from the development of novel therapeutics for neurological disorders and cancer to the synthesis of complex natural products.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **7-Methoxyindole**, including its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

## Core Data and Synonyms

CAS Number: 3189-22-8<sup>[1][3][4][5][6]</sup>

Synonyms:

- 7-Methoxy-1H-indole<sup>[1][5]</sup>
- NSC 100739<sup>[3][5][6]</sup>
- 7-methoxy indole<sup>[4][6]</sup>
- 1H-Indole, 7-methoxy-<sup>[4][6]</sup>
- Indole, 7-methoxy-<sup>[4][6]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **7-Methoxyindole** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[1][3][4]
Molecular Weight	147.17 g/mol	[3][4]
Appearance	Yellow liquid or crystal	[1]
Boiling Point	108-110 °C at 0.3 mm Hg	[1][5]
Melting Point	147-150°C	[5]
Density	1.126 g/mL at 25 °C	[5]
Refractive Index (n <sub>20/D</sub> )	1.612	[5]
Flash Point	>230 °F (>110 °C)	[5]
Storage Temperature	0-8°C or Room Temperature in an inert atmosphere	[1][5]
Purity	≥ 97%	[4][7]

## Synthesis Protocols

The synthesis of **7-Methoxyindole** can be achieved through various synthetic routes. The Batcho-Leimgruber indole synthesis is a notable and scalable method for preparing indoles from o-nitrotoluenes.[8] Below is a detailed experimental protocol for a multi-step synthesis of **7-Methoxyindole**, adapted from procedures for related indole derivatives.

### Experimental Protocol: Batcho-Leimgruber Indole Synthesis

This synthesis involves two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

### Step 1: Enamine Formation

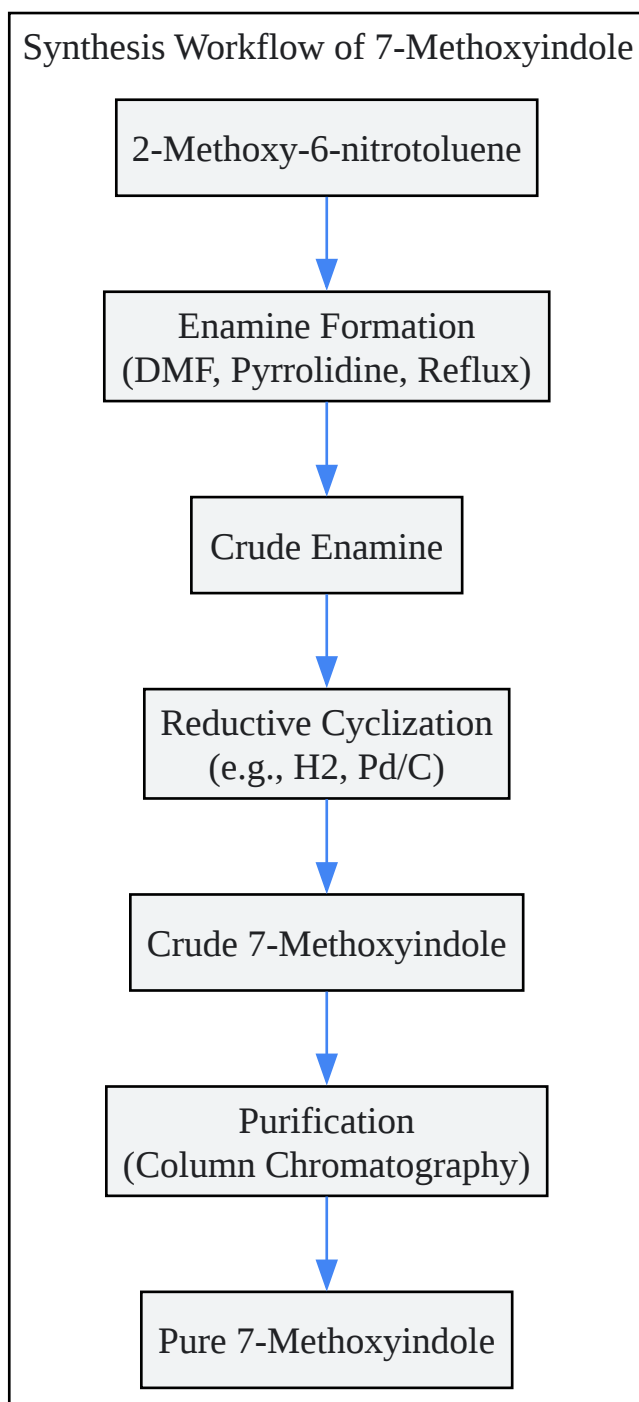
- **Reaction Setup:** In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 mol) in anhydrous dimethylformamide (DMF) (500 mL).
- **Addition of Reagents:** To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 mol) and pyrrolidine (1.2 mol).<sup>[9]</sup>
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid.<sup>[9]</sup>

### Step 2: Reductive Cyclization

- **Method A: Catalytic Hydrogenation**
  - Dissolve the crude enamine in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel.
  - Add 10% Palladium on Carbon (Pd/C) catalyst.
  - Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the hydrogen uptake ceases.<sup>[8]</sup>
- **Method B: Chemical Reduction**
  - Dissolve the crude enamine in ethanol.
  - Carefully add Raney Nickel, followed by the dropwise addition of hydrazine hydrate at room temperature. An exothermic reaction is expected.
  - Stir for 1-2 hours after the addition is complete.<sup>[8]</sup>

### Step 3: Purification

- **Catalyst Removal:** After the reduction, filter the reaction mixture through a pad of celite to remove the catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure.
- **Chromatography:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-Methoxy-1H-indole as a solid.[\[8\]](#)[\[9\]](#)
- **Expected Yield:** 75-85%.[\[8\]](#)



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Caption: Synthetic workflow for **7-Methoxyindole**.

## Spectroscopic Characterization

The structural elucidation of **7-Methoxyindole** and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring key spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Procedure:
  - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
  - $^1\text{H}$  NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR Spectroscopy: Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[\[10\]](#)
  - Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[10\]](#)

## Infrared (IR) Spectroscopy

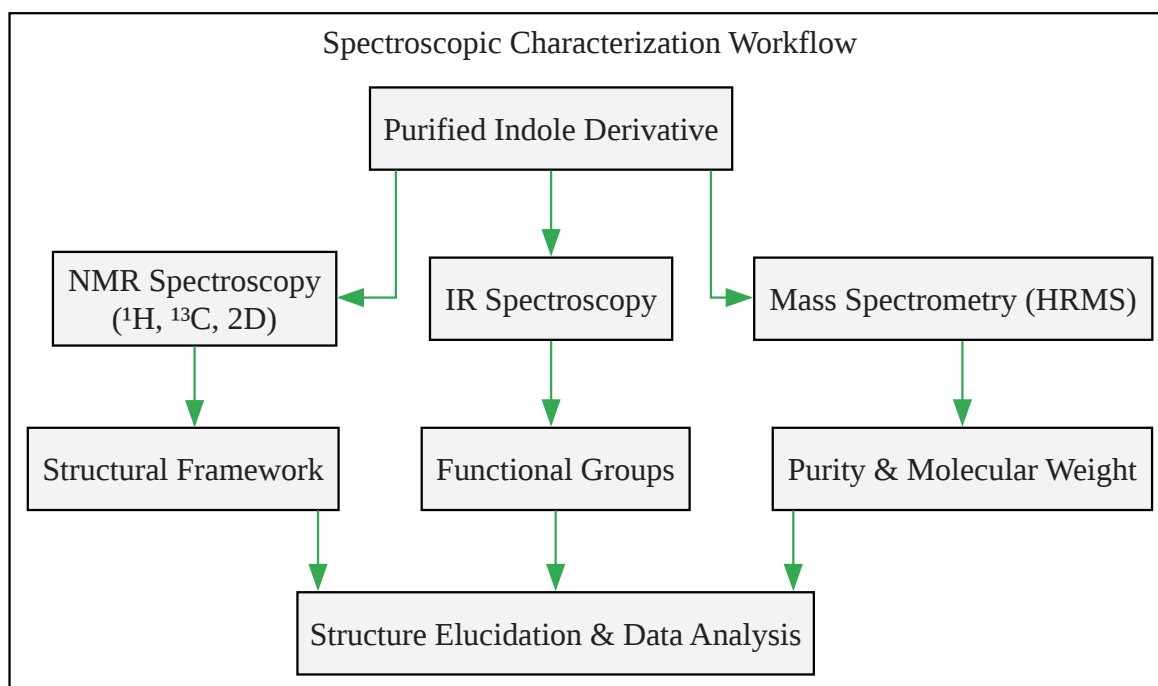
- Objective: To identify the functional groups present in the molecule.
- Procedure:
  - Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.[\[10\]](#)
  - Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . Collect a background spectrum and subtract it from the sample spectrum.

[10]

- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.[10]

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Procedure:
  - Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  - Data Acquisition: Acquire the mass spectrum, ensuring to obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination and molecular formula confirmation.



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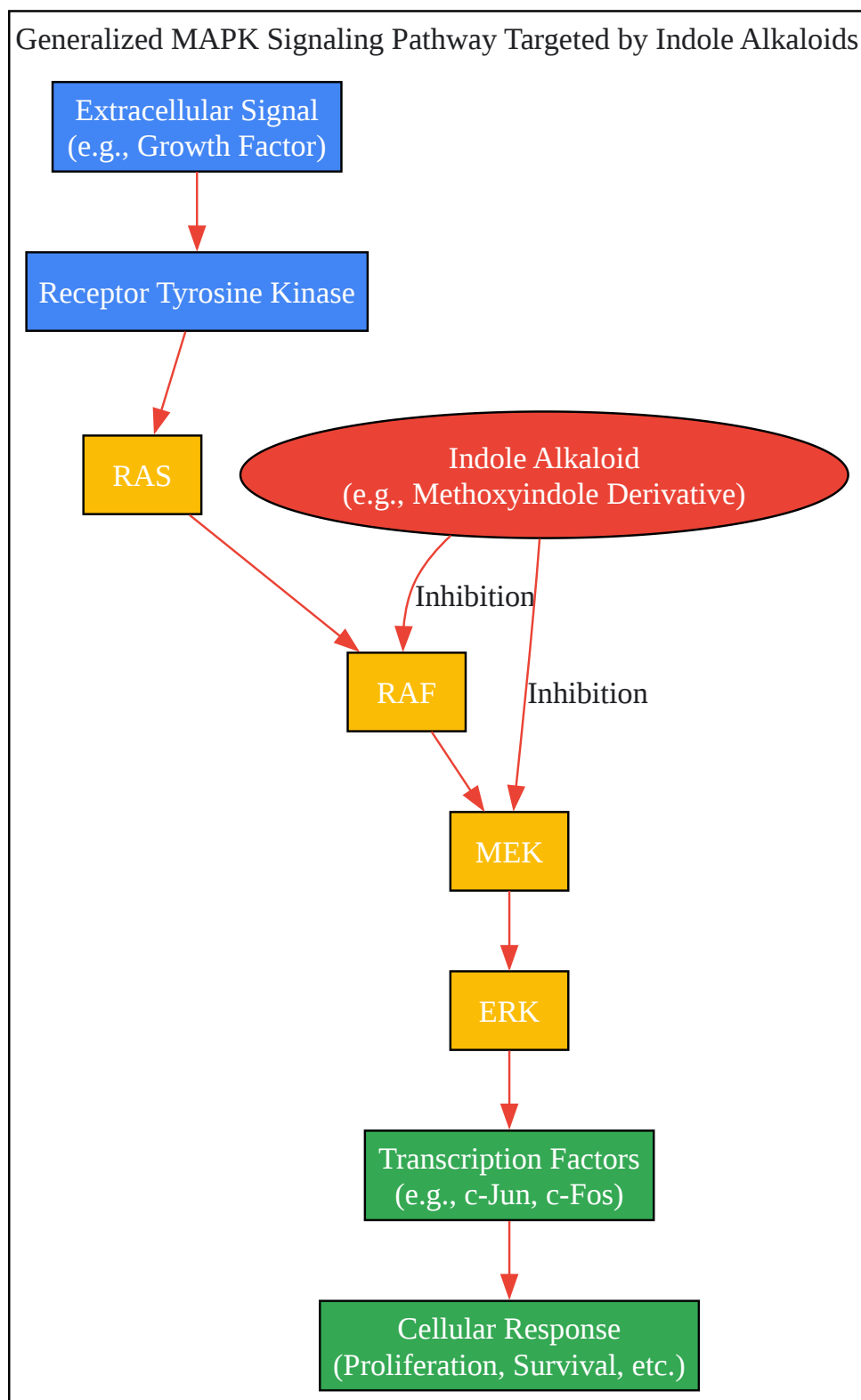
Caption: General workflow for spectroscopic characterization.[10]

## Biological Activity and Signaling Pathways

Indole derivatives, including methoxy-substituted indoles, exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11] These biological effects are often mediated through interactions with specific cellular signaling pathways.

While the specific signaling pathways directly modulated by **7-Methoxyindole** are a subject of ongoing research, the broader class of indole alkaloids is known to target key pathways in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.  
[12]





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Caption: Potential inhibition of the MAPK pathway by indole alkaloids.

## Applications in Drug Discovery

**7-Methoxyindole** and its derivatives are valuable scaffolds in drug discovery. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, while the indole core is a privileged structure that can interact with various biological targets.<sup>[2][11]</sup>

- **Anticancer Agents:** The **7-methoxyindole** scaffold can be functionalized to develop potent inhibitors of kinases involved in cancer cell proliferation and survival.<sup>[2]</sup>
- **Antimicrobial Agents:** Derivatives of **7-methoxyindole** have shown potential in developing new antimicrobial agents to combat multidrug-resistant pathogens.<sup>[2]</sup>
- **Neurological Disorders:** The ability of indole derivatives to interact with targets such as serotonin receptors makes them promising candidates for the development of treatments for central nervous system conditions.<sup>[13]</sup>

**Conclusion:** **7-Methoxyindole** is a key chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile reactivity and the biological activity of its derivatives make it a focal point for ongoing research and development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for professionals in the field.

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